![molecular formula C19H19N7O B2930935 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2097918-04-0](/img/structure/B2930935.png)

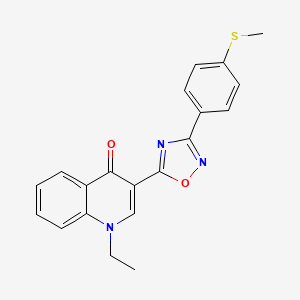

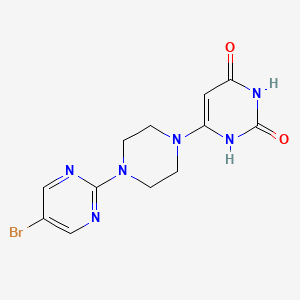

2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a pyrazole ring, a piperidine ring, and a pyridine ring. Pyrazole is a five-membered ring with two nitrogen atoms. It is known for its wide range of chemical and biological properties . Piperidine is a six-membered ring with one nitrogen atom, commonly found in many pharmaceuticals and natural products. Pyridine is a six-membered ring with one nitrogen atom, known for its aromaticity and basicity.

Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, pyrazole rings can participate in nucleophilic substitution reactions, and pyridine can act as a base in acid-base reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of new pyridine derivatives, exploring their potential antimicrobial and anticancer activities. For example, Elewa et al. (2021) synthesized 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile through a one-step reaction and evaluated its antibacterial and antitumor activities (Elewa et al., 2021). Similarly, Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, and assessed their antimicrobial and antioxidant activity (Flefel et al., 2018).

Molecular Docking and In Vitro Screening

The molecular docking and in vitro screening of synthesized pyridine derivatives have been a focus to identify their binding energies and potential as therapeutic agents. The work by Flefel et al. highlights the preparation of pyridine–pyrazole hybrid derivatives and their screening towards GlcN-6-P synthase as a target protein, revealing moderate to good binding energies (Flefel et al., 2018).

Optical and Electronic Properties

Research on the structural, optical, and junction characteristics of pyrazolo pyridine derivatives has been conducted to explore their potential in electronic applications. Zedan et al. (2020) investigated the thermal, structural, optical, and diode characteristics of two pyridine derivatives, revealing their monoclinic polycrystalline nature and potential as photosensors (Zedan et al., 2020).

Corrosion Inhibition

The corrosion inhibition effects of pyrazolo pyridine derivatives on metals have been studied to understand their protective capabilities in acidic environments. Sudheer and Quraishi (2015) investigated the inhibition effect of aryl pyrazole pyridine derivatives on copper corrosion, finding significant inhibition efficiencies and confirming the presence of inhibitors on the copper surface through SEM and EDX spectroscopy (Sudheer & Quraishi, 2015).

Mecanismo De Acción

Target of Action

Compounds containing pyrazole moieties have been known to interact with a broad range of biological targets . These targets often include enzymes, receptors, and other proteins, which play crucial roles in various biochemical pathways.

Mode of Action

The exact mode of action of this compound is currently unknown. Pyrazole-based compounds are known for their ability to form unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes . This suggests that the compound might interact with its targets through coordination chemistry, leading to changes in the targets’ function or activity.

Pharmacokinetics

For instance, imidazole, a five-membered heterocyclic moiety, is highly soluble in water and other polar solvents , which could potentially influence the pharmacokinetics of compounds containing similar moieties.

Result of Action

Given the known biological activities of pyrazole-based compounds, it’s plausible that the compound could have a range of effects at the molecular and cellular level, depending on its specific targets and mode of action .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O/c20-13-16-3-1-8-21-19(16)24-11-6-15(7-12-24)14-26-18(27)5-4-17(23-26)25-10-2-9-22-25/h1-5,8-10,15H,6-7,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEUKIVUAYLAGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=C(C=CC=N4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-chloro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2930857.png)

![3-methyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2930862.png)

![N-Methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2930863.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2930865.png)

![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2930870.png)

![N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B2930871.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2930875.png)